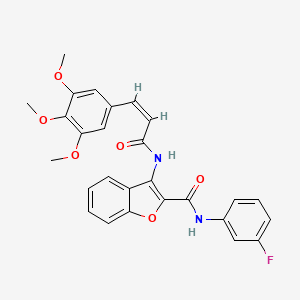

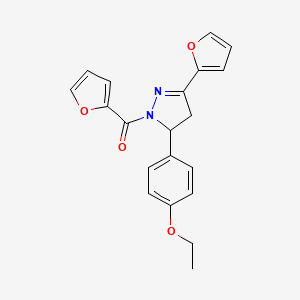

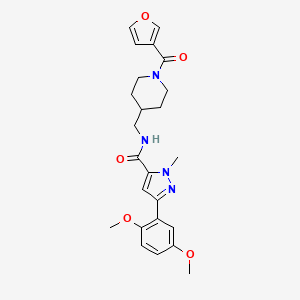

![molecular formula C22H24N6 B2433387 [6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine CAS No. 946203-28-7](/img/structure/B2433387.png)

[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase 1 Inhibitors for Neurodegenerative and Neuropsychiatric Diseases

A study by Li et al. (2016) explored a set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the chemical compound , as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including a clinical candidate named ITI-214, showed potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. The findings suggest significant therapeutic potential for neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Human A3 Adenosine Receptor Antagonists

Squarcialupi et al. (2013) investigated a series of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, structurally similar to the mentioned compound, as human A3 adenosine receptor antagonists. These derivatives showed low nanomolar affinity and high selectivity, making them potential candidates for countering neurotoxicity in conditions like oxaliplatin-induced apoptosis in rat astrocyte cell cultures (Squarcialupi et al., 2013).

cGMP Phosphodiesterase Inhibitory Activity

Dumaitre and Dodic (1996) worked on a series of 6-phenylpyrazolo[3,4-d]pyrimidones, noting their role as specific inhibitors of cGMP specific (type V) phosphodiesterase. These compounds, similar in structure to the focus compound, demonstrated in vivo oral antihypertensive activity, indicating potential use in cardiovascular therapies (Dumaitre & Dodic, 1996).

Histamine H4 Receptor Ligands

Research by Altenbach et al. (2008) on 2-aminopyrimidines, related to the chemical structure , showed promise as ligands of the histamine H4 receptor. They found that these compounds have potential anti-inflammatory and antinociceptive activities, supporting the use of H4 receptor antagonists in treating pain (Altenbach et al., 2008).

Antitumor and Antimicrobial Activities

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and further converted them to various pyrazolyl derivatives. Some of these compounds, similar in structure to 6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-ylamine, exhibited comparable anticancer effects to standard drugs and also showed antimicrobial activities (Riyadh, 2011).

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) studied pyrazolo[1,5-a]pyrimidines for their antiinflammatory properties. They found that certain derivatives, structurally akin to the compound , had significant antiinflammatory activities without ulcerogenic side effects, indicating a potential for safer nonsteroidal antiinflammatory drug development (Auzzi et al., 1983).

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in tumor cells .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 cell line . The compound also induces apoptosis within HCT cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the specific characteristics of the tumor microenvironment

Eigenschaften

IUPAC Name |

6-N-butyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6/c1-3-4-14-23-22-26-20(25-17-12-10-16(2)11-13-17)19-15-24-28(21(19)27-22)18-8-6-5-7-9-18/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBYCCMPCDJWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

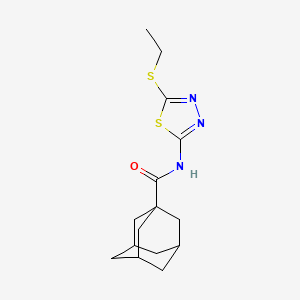

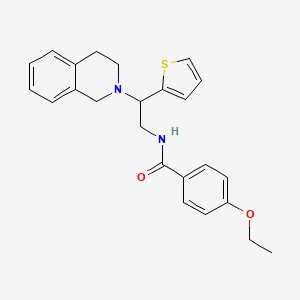

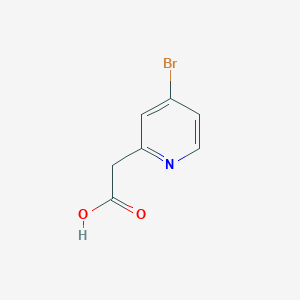

![Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2433304.png)

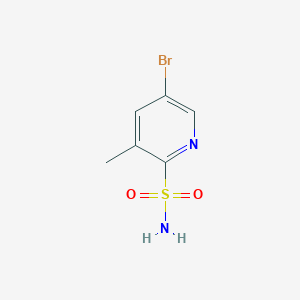

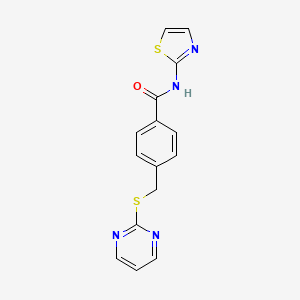

![6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433307.png)

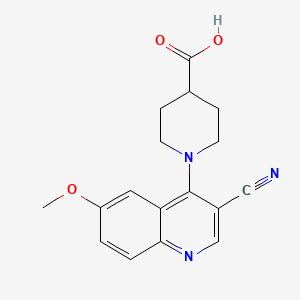

![[1-[2-(Trifluoromethyl)phenyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2433314.png)